(2-methyl-1,3-oxazol-5-yl)methanethiol
Description
(2-methyl-1,3-oxazol-5-yl)methanethiol (CAS No.: EN300-736100) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₇NOS and a molecular weight of 129.18 g/mol . It features a 1,3-oxazole core substituted with a methyl group at the 2-position and a methanethiol (-CH₂SH) moiety at the 5-position.
Properties
CAS No. |
1892830-49-7 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Zn-Catalyzed Cycloisomerization of Propargylamides
The oxazole ring in (2-methyl-1,3-oxazol-5-yl)methanethiol can be constructed via Zn(OTf)₂-mediated cycloisomerization of N-propargylamides. In a representative procedure, propargylamide 1a undergoes tandem cyclization with ZnI₂ in dichloromethane (DCM) at room temperature, forming oxazoline intermediate 5a after hydrolysis. While this method efficiently generates the oxazole scaffold, the thiol moiety must be introduced post-cyclization. Modifications to the propargylamide precursor, such as incorporating thioester-protected groups, could enable subsequent deprotection to yield the target thiol.
Enol Lactone Cyclization with Heterocyclic Derivatives
Patent literature describes the synthesis of thio phenol compounds via enol lactone intermediates. For example, enol lactone 5 reacts with heterocyclic derivatives under basic conditions to form cyclized products. Applying this approach, ketocarboxylic acid derivatives could be condensed with thiol-containing nucleophiles to assemble the oxazole-thiol structure. However, regioselectivity challenges may arise during cyclization, necessitating careful optimization of base and solvent systems.
Thiol Group Introduction Methodologies
S-Alkylation Using Methanethiol and Lewis Acids
Direct incorporation of methanethiol into oxazole intermediates is achieved via S-alkylation. In Example 1 of US6359143B1, 3-methyl-2-(3-methylisoxazol-5-yl)-2-cyclohexen-1-one reacts with methanethiol in chloroform using AlCl₃ as a Lewis acid, yielding dimethylthio intermediates. Subsequent dehydrogenation with sulfur or tetrachloro-1,4-benzoquinone in xylene affords the final thiol-substituted product. Adapting this method, (2-methyl-1,3-oxazol-5-yl)methanol could be converted to a reactive electrophile (e.g., bromide or chloride) for S-alkylation with methanethiol under acidic conditions.
Nucleophilic Substitution of Alcohol Precursors
The alcohol-to-thiol conversion is exemplified in the synthesis of (1-methyl-1H-imidazol-5-yl)methanol derivatives. Treatment of the alcohol with thionyl chloride generates the corresponding alkyl chloride, which undergoes nucleophilic substitution with thiourea or NaSH to yield the thiol. Applying this sequence, (2-methyl-1,3-oxazol-5-yl)methanol can be converted to the target compound in two steps:
-
Chlorination : Reacting the alcohol with SOCl₂ in DCM forms (2-methyl-1,3-oxazol-5-yl)methyl chloride.
-
Thiolation : Displacement of chloride with NaSH in ethanol/water at reflux affords the thiol.
Functional Group Interconversion Approaches
Thiocyanate Reduction Pathways
Isothiocyanate intermediates offer an alternative route to thiols. As demonstrated in the synthesis of benzimidazole derivatives, treatment of alcohols with thiophosgene generates thiocyanates, which are reduced to thiols using LiAlH₄ or Raney nickel. For (2-methyl-1,3-oxazol-5-yl)methanol, thiophosgene in DCM at 0°C would yield the thiocyanate, followed by reduction under mild conditions to prevent oxazole ring degradation.
Thiosemicarbazide Cyclization
Hydrazide-thiourea conjugates, such as 15b in PMC7288019, undergo base-catalyzed cyclization to form thiol-containing heterocycles. While this method is established for thiazoles, adapting it for oxazoles requires designing hydrazide precursors compatible with oxazole stability. For instance, condensing (2-methyl-1,3-oxazol-5-yl)acetyl hydrazide with aryl isothiocyanates could yield thiosemicarbazides, which cyclize to the target thiol under basic conditions.
Optimization Challenges and Synthetic Considerations
Oxazole Ring Stability Under Thiolation Conditions
The oxazole ring’s sensitivity to strong acids/bases necessitates mild reaction conditions. For example, AlCl₃-mediated S-alkylation requires low temperatures (−5°C) to prevent ring opening. Similarly, NaSH-based nucleophilic substitution benefits from aqueous ethanol mixtures to mitigate decomposition.
Purification and Isolation of Thiol Products
Volatility and oxidation susceptibility complicate thiol isolation. Patent methods employ silica gel chromatography with ethyl acetate/hexane gradients, while academic protocols use SCX cartridges or recrystallization. Inert atmosphere handling and antioxidant additives (e.g., BHT) are critical during purification.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1,3-oxazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(2-methyl-1,3-oxazol-5-yl)methanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-methyl-1,3-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity . The oxazole ring may also interact with nucleic acids and other biomolecules, affecting cellular processes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues in the Oxazole Family
The compound is compared below with structurally related oxazole derivatives to highlight differences in substituents, physicochemical properties, and applications.
Key Observations :
- Electronic Effects : The methanethiol group in the target compound enhances nucleophilicity compared to sulfonamide or carbamate derivatives, making it reactive in disulfide bond formation .
- Biological Activity : Sulfonamide derivatives (e.g., 9j and 12) exhibit carbonic anhydrase inhibition, while the methanethiol variant may have distinct pharmacokinetic profiles due to sulfur redox chemistry .
- Thermal Stability : Melting points vary significantly; sulfonamide derivatives (e.g., 9j, m.p. 154–157°C) show higher thermal stability than thiol-containing oxazoles, likely due to stronger intermolecular interactions .
Comparison with Oxadiazole Derivatives
Oxadiazoles (1,3,4-oxadiazoles) are isosteres of oxazoles but differ in ring structure and electronic properties.
Key Observations :
Pharmacological and Toxicological Considerations
- Bioavailability : Sulfonamide derivatives (e.g., 9j) show better aqueous solubility than thiol-containing oxazoles, impacting oral bioavailability .
- Toxicity: Limited data exist for this compound, but structurally related thiazoles (e.g., 2-amino-4-methyl-1,3-thiazole derivatives) have uncharacterized toxicological profiles, warranting caution in drug development .
Research Methodologies and Tools
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the oxazole ring protons (δ 6.5–7.5 ppm) and thiol proton (δ 1.5–2.5 ppm, though often broad due to exchange).
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (MW: 129.18 g/mol) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization can resolve bond lengths and angles, critical for verifying the thiol-oxazole conformation.
How does this compound interact with enzyme active sites, and what methodologies elucidate its inhibitory mechanisms?
Advanced Research Question
The thiol group can act as a nucleophile or coordinate with metal ions in enzymes. For example, in carbonic anhydrase inhibition assays (similar to sulfonamide derivatives ), competitive binding studies using isothermal titration calorimetry (ITC) and kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (Kᵢ). Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes, while X-ray crystallography validates interactions at atomic resolution .
What computational approaches best model the electronic structure and reactivity of this compound?
Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Conformational stability studies, as applied to methanethiol clusters , use ab initio methods to assess torsional barriers and non-covalent interactions (e.g., S–H···N hydrogen bonding). Solvent effects are modeled via the polarizable continuum model (PCM).
How can discrepancies in reported biological activity data for this compound derivatives be resolved?
Advanced Research Question
Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Strategies include:
- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
- Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) rules out regioisomers .
- Dose-Response Reproducibility : Use standardized protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination across multiple cell lines .
- Meta-Analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify outliers .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with oxidizing agents (e.g., NaOCl) to convert thiols to less toxic sulfonic acids.
- Waste Disposal : Collect in sealed containers with absorbents (vermiculite) for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
